molecular formula C8H11NO2 B1267551 Ethyl 4-methyl-1h-pyrrole-3-carboxylate CAS No. 2199-49-7

Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Cat. No. B1267551
CAS RN: 2199-49-7
M. Wt: 153.18 g/mol
InChI Key: MMDOYVVZUVZLHQ-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using p-toluenesulfonylmethyl isocyanide (8.55 g), ethyl crotonate (5.0 g) and potassium tert-butoxide (5.90 g), a procedure as in Reference Example 39 was performed to give the title compound as a pale-yellow solid (yield 4.77 g, 71%).
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=1.[C:14]([O:19][CH2:20][CH3:21])(=[O:18])/[CH:15]=[CH:16]/[CH3:17].CC(C)([O-])C.[K+]>>[CH3:17][C:16]1[C:15]([C:14]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][NH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CNC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.77 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.